molecular formula C23H23N5O3S2 B12042208 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 373611-95-1

3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B12042208
CAS No.: 373611-95-1
M. Wt: 481.6 g/mol
InChI Key: LCHHYTJFNVHYOQ-AQTBWJFISA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic core with a pyridine ring annulated to a pyrimidinone. Key structural features include:

  • Pyrido[1,2-a]pyrimidin-4-one core: This scaffold is associated with diverse bioactivities, including aldose reductase inhibition (ALR2) and antioxidant properties .
  • Z-configuration methylidene group: The (Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl substituent at position 3 introduces a thiazolidinone moiety with stereochemical specificity, likely influencing target binding .
  • 9-methyl group: Methylation at position 9 may enhance stability and hydrophobic interactions compared to hydroxylated analogs .

Properties

CAS No.

373611-95-1

Molecular Formula

C23H23N5O3S2

Molecular Weight

481.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H23N5O3S2/c1-15-5-3-7-27-19(15)24-20(26-10-8-25(2)9-11-26)17(21(27)29)13-18-22(30)28(23(32)33-18)14-16-6-4-12-31-16/h3-7,12-13H,8-11,14H2,1-2H3/b18-13-

InChI Key

LCHHYTJFNVHYOQ-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C

Origin of Product

United States

Biological Activity

The compound 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that combines multiple heterocyclic structures. This article reviews its biological activity, focusing on its potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin ring and a furan moiety. The presence of various functional groups, including nitrogen and sulfur atoms, enhances its chemical reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound and its analogs exhibit a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The structural components contribute to cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers.

Table 1: Summary of Biological Activities

Biological ActivityRelated CompoundsMechanism of Action
AntimicrobialThiazolidinonesInhibition of cell wall synthesis
AnticancerPyrido-pyrimidinesInduction of apoptosis in cancer cells
Anti-inflammatorySubstituted thiazolidinesInhibition of pro-inflammatory cytokines

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several potential pathways have been identified:

  • Enzyme Inhibition : The thiazolidinone moiety may inhibit enzymes critical for bacterial survival or tumor growth.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cancer progression.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Activity Study : A study evaluated derivatives of thiazolidinones for their anticancer properties against leukemia cell lines. Compounds similar to the target compound demonstrated GI50 values ranging from 1.64 to 4.58 μM, indicating significant cytotoxicity against specific cancer types .
  • Antimicrobial Efficacy : Research on thiazolidinone derivatives revealed broad-spectrum antimicrobial activity. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Research : A review highlighted the anti-inflammatory properties of thiazolidinone derivatives, noting their ability to reduce levels of pro-inflammatory cytokines in vitro .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from basic thiazolidine precursors. Key steps include:

  • Formation of the thiazolidine ring.
  • Introduction of the furan moiety.
  • Final coupling with the pyrido-pyrimidine structure.

Table 2: Synthetic Routes

StepReaction TypeKey Reagents
1CondensationThiazolidine precursors
2CyclizationFuran derivatives
3CouplingPyrido-pyrimidine precursors

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown effectiveness against various Gram-positive and Gram-negative bacteria. The antibacterial activity was notably higher than that of standard antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies indicate that it possesses good to excellent antifungal activity, with MIC values between 0.004 and 0.06 mg/mL. The most sensitive fungal strain was found to be Trichoderma viride, while Aspergillus fumigatus exhibited resistance . This suggests that the compound could be a candidate for developing new antifungal therapies.

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of similar compounds:

  • Antibacterial Evaluation : In a comparative study, derivatives were synthesized and tested against a panel of bacterial strains, showing promising results in terms of potency and spectrum of activity .
  • Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to bacterial enzymes, providing insights into their potential mechanisms of action .
  • Therapeutic Potential : The antibacterial and antifungal properties suggest that these compounds could be further developed into therapeutic agents for treating infections caused by resistant strains.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Bioactivity Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3: (Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl; 9-methyl Not explicitly reported in evidence; predicted ALR2 inhibition, antioxidant -
6-Methyl-5-[(4-oxo-3-phenyl-thiazolidin-2-ylidene)amino]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo[3,4-d]pyrimidin-4-one 5: Thiazolidinone-phenyl; 6-methyl Anti-inflammatory, reduced ulcerogenicity
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazinyl)-9-methyl analog Pyrido[1,2-a]pyrimidin-4-one 3: Allyl-substituted thiazolidinone; 2: 4-ethylpiperazinyl Structural similarity suggests potential enzyme inhibition
6-Hydroxy-pyrido[1,2-a]pyrimidin-4-one derivatives Pyrido[1,2-a]pyrimidin-4-one 6-hydroxy; 2: variable alkyl/aryl ALR2 inhibition (IC₅₀: 0.2–5 µM), antioxidant (catechol derivatives strongest)

Key Observations:

Thiazolidinone Moieties: The target compound’s 2-furylmethyl-thiazolidinone group differs from phenyl (10a, ) or allyl () variants. The furan ring may enhance π-π stacking or hydrogen bonding compared to purely hydrophobic substituents.

Position 9 Modifications :

  • Methylation at position 9 (target compound) vs. hydroxylation in derivatives: Hydroxyl groups enhance ALR2 inhibition but reduce metabolic stability. Methylation balances activity and pharmacokinetics .

Piperazinyl Substituents :

  • The 4-methylpiperazinyl group (target) vs. 4-ethylpiperazinyl () or benzyl (): Shorter alkyl chains (methyl/ethyl) improve solubility and reduce steric hindrance compared to bulkier benzyl groups, which diminish activity .

Computational and Crystallographic Insights

  • Docking Studies : used docking simulations to rationalize SAR, showing hydrogen bonds between hydroxyl groups and ALR2. The target compound’s furylmethyl group may form similar interactions .
  • Structural Determination : Tools like SHELX and WinGX enable precise determination of Z/E configurations and crystallographic packing, critical for validating synthetic outcomes.

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